2-[Bis(4-methylphenyl)methyl]benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(4-methylphenyl)methyl]benzotriazole is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. This particular compound is characterized by its unique structure, which includes two 4-methylphenyl groups attached to a benzotriazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(4-methylphenyl)methyl]benzotriazole typically involves the reaction of benzotriazole with bis(4-methylphenyl)methanol under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzotriazole to form the final product. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and reactant concentrations. This method ensures consistent product quality and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-[Bis(4-methylphenyl)methyl]benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Hydrogen gas, palladium catalyst; room temperature.
Substitution: Sodium hydride, lithium diisopropylamide; anhydrous conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted benzotriazoles.
Scientific Research Applications
2-[Bis(4-methylphenyl)methyl]benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[Bis(4-methylphenyl)methyl]benzotriazole involves its interaction with specific molecular targets and pathways:
UV Stabilization: The compound absorbs UV radiation and dissipates the energy as heat, preventing the degradation of materials.
Biological Activity: In biological systems, it interacts with enzymes and receptors through π–π stacking interactions and hydrogen bonding, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Benzotriazole: A simpler analog with similar UV stabilizing properties but lower molecular weight.
2-(2’-Propionyloxy-5′-methylphenyl)benzotriazole: Another derivative with enhanced UV stabilization and heat resistance properties.
Uniqueness: 2-[Bis(4-methylphenyl)methyl]benzotriazole stands out due to its dual 4-methylphenyl groups, which enhance its stability and effectiveness as a UV stabilizer. Its unique structure also contributes to its potential biological activities, making it a versatile compound in both industrial and research applications .
Properties
IUPAC Name |
2-[bis(4-methylphenyl)methyl]benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3/c1-15-7-11-17(12-8-15)21(18-13-9-16(2)10-14-18)24-22-19-5-3-4-6-20(19)23-24/h3-14,21H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZFISPSMDAYNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)N3N=C4C=CC=CC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.